8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
Description
This compound belongs to the quinoline derivatives fused with a [1,4]dioxino ring system. Its structure includes a 4-ethylbenzoyl group at position 8 and a 4-methylbenzenesulfonyl group at position 8.
Properties
IUPAC Name |
(4-ethylphenyl)-[9-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5S/c1-3-18-6-8-19(9-7-18)26(29)22-16-28-23-15-25-24(32-12-13-33-25)14-21(23)27(22)34(30,31)20-10-4-17(2)5-11-20/h4-11,14-16H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEVGZZVNNRBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the dioxinoquinoline core, followed by the introduction of the benzoyl and sulfonyl groups through specific reactions. For instance, the dioxinoquinoline core can be synthesized via a cyclization reaction involving appropriate precursors under acidic or basic conditions. The benzoyl group can be introduced using Friedel-Crafts acylation, while the sulfonyl group can be added through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the benzoyl and sulfonyl groups to their corresponding alcohols and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield quinoline N-oxides, while reduction reactions produce alcohols and thiols. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Scientific Research Applications
8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
The following compounds share the [1,4]dioxino[2,3-g]quinoline scaffold but differ in substituents:
Key Observations :
- 4-Methylbenzenesulfonyl vs. 4-chlorobenzenesulfonyl (): The methyl group reduces electron-withdrawing effects compared to chlorine, possibly altering binding affinity in biological targets.
- Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl groups, as seen in for analogous quinolines .
Physicochemical and Pharmacological Properties
Melting Points and Stability
- The compound (6S,11aS)-10-cyclopentyl-6-(4-methoxyphenyl)-...dioxino[2,3-g]pyrazino[1,2-b]isoquinoline () has a melting point of 95–97°C, suggesting that fused dioxino systems with bulky substituents may exhibit moderate thermal stability .
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () melts at 223–225°C, indicating that amino and halogen substituents enhance crystallinity .
Inference for Target Compound :
The ethyl and methyl groups in the target compound likely lower its melting point compared to halogenated analogs, favoring solubility in organic solvents.
Pharmacological Potential
- 4-Benzyl-7,8-dimethoxy-1,2,3,4,5,6-hexahydrobenzo[f]quinoline () was synthesized as a prodrug precursor, highlighting the role of substituents in modulating metabolic stability .
- C769-0763 () is used in high-throughput screening, suggesting sulfonyl-containing quinolines are prioritized for target validation .
Target Compound’s Hypothetical Profile :
The combination of ethylbenzoyl (electron-donating) and methylbenzenesulfonyl (moderately electron-withdrawing) groups may balance solubility and target engagement, making it suitable for further optimization in lead discovery.
Challenges in Optimization
Biological Activity
The compound 8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline represents a novel structure with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the dioxinoquinoline core followed by the introduction of the ethylbenzoyl and methylbenzenesulfonyl groups. The specific synthetic pathways can vary but often utilize methodologies such as:
- Heck reaction for carbon-carbon bond formation.
- Mitsunobu reaction for functional group transformations.
- Sharpless asymmetric dihydroxylation for enantioselective synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.89 μM against tubulin assembly, indicating its potential as an anti-mitotic agent (see Table 1) .
| Compound | IC50 (μM) | % Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| CA-4 (control) | 1.2 ± 0.1 | 98 ± 0.7 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of tubulin polymerization , disrupting mitotic spindle formation.
- Colchicine binding site interference , which is crucial for microtubule dynamics.
Case Studies
A recent case study evaluated the pharmacological profile of derivatives related to this compound. Researchers noted that certain modifications in the sulfonyl and benzoyl groups significantly enhanced cytotoxicity against various cancer cell lines. For example:
- A derivative with a similar structure showed a 70% inhibition of colchicine binding at a concentration of 5 μM .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is vital for optimizing the efficacy of this compound. Key findings include:
- The presence of bulky substituents on the benzoyl and sulfonyl groups enhances biological activity.
- Variations in the dioxin ring system can lead to different pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
